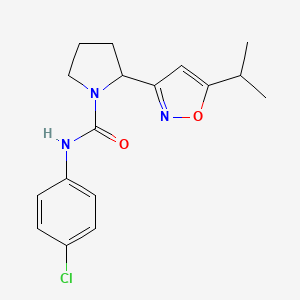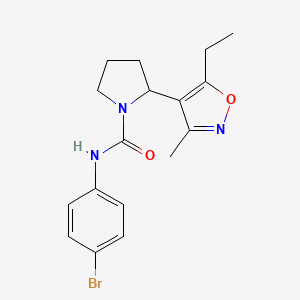![molecular formula C21H26N2O3 B4463240 2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B4463240.png)
2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide
説明
2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole family. It was first identified in 2014 and has gained popularity among researchers due to its high potency and selectivity for CB1 receptors. MMB-2201 has been used extensively in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system.
作用機序
2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide acts as a potent agonist for CB1 receptors, which are primarily located in the brain. CB1 receptors are responsible for the psychoactive effects of cannabinoids and are involved in the regulation of a wide range of physiological processes, including appetite, pain, and mood. 2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide binds to CB1 receptors and activates them, leading to a variety of physiological and psychological effects.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to a feeling of euphoria. It has also been shown to decrease the levels of GABA, a neurotransmitter that is involved in the regulation of anxiety and stress. 2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide in scientific research is its high potency and selectivity for CB1 receptors. This allows researchers to study the effects of synthetic cannabinoids on the endocannabinoid system with a high degree of specificity. However, one of the limitations of using 2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide is its potential for abuse and dependence. It is important for researchers to take appropriate precautions when handling 2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide in the laboratory.
将来の方向性
There are several potential future directions for research on 2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide. One area of interest is the development of new synthetic cannabinoids that are more selective for CB1 receptors and have fewer side effects. Another area of interest is the investigation of the potential therapeutic applications of 2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide, particularly in the treatment of conditions such as chronic pain and anxiety disorders. Finally, there is a need for further research on the long-term effects of synthetic cannabinoids on the endocannabinoid system and overall health.
科学的研究の応用
2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been used extensively in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have high potency and selectivity for CB1 receptors, which are primarily located in the brain and are responsible for the psychoactive effects of cannabinoids. 2-(4-methylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide has been used to study the effects of synthetic cannabinoids on CB1 receptor signaling, as well as their potential therapeutic applications.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-17-6-8-20(9-7-17)26-16-21(24)22-14-18-4-2-3-5-19(18)15-23-10-12-25-13-11-23/h2-9H,10-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPJYUMUDFVUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanethioyl}morpholine](/img/structure/B4463161.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4463164.png)


![2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4463185.png)
![N-[4-(cyanomethyl)phenyl]-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide](/img/structure/B4463190.png)
![N-(2,6-dimethylphenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463201.png)


![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B4463221.png)
![7-(2-methylcyclohexyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4463236.png)


![3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4463261.png)